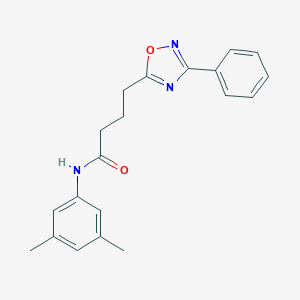![molecular formula C19H16N4O2S B277585 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277585.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as CTX-0294885, is a small molecule inhibitor that has been investigated for its potential therapeutic applications.
作用機序
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide acts as a selective inhibitor of CK2, binding to the ATP-binding site of the enzyme and preventing its activity. CK2 is involved in a variety of cellular processes, including cell proliferation, survival, and differentiation. By inhibiting CK2 activity, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can disrupt these processes and lead to cell death.
Biochemical and Physiological Effects:
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic agent. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
実験室実験の利点と制限
One advantage of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is its selectivity for CK2, which reduces the potential for off-target effects. It also has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is its relatively low potency, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several potential future directions for research on N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One area of interest is the development of more potent analogs of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide that could be more effective as cancer therapeutics. Another area of interest is the investigation of the potential role of CK2 in other diseases, such as neurodegenerative diseases and inflammation. Finally, the combination of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide with other cancer therapies, such as chemotherapy and radiation therapy, could also be explored as a potential treatment strategy.
合成法
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves a multi-step process that includes the preparation of intermediate compounds and the final coupling reaction. The synthesis begins with the preparation of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile to form the intermediate compound. The final coupling reaction is then carried out with the intermediate compound and 3-(dimethylamino)propylamine to form N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide.
科学的研究の応用
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been investigated for its potential therapeutic applications, particularly in the treatment of cancer. It has been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation, survival, and differentiation. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic agent.
特性
分子式 |
C19H16N4O2S |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C19H16N4O2S/c20-10-14-12-5-3-7-16(12)26-18(14)22-17(24)8-9-23-11-21-15-6-2-1-4-13(15)19(23)25/h1-2,4,6,11H,3,5,7-9H2,(H,22,24) |
InChIキー |
MNQXCUVWXMAARE-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
正規SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid](/img/structure/B277509.png)
![N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277514.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277515.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277517.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B277518.png)

![ethyl 6-methyl-2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B277526.png)
![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277527.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277532.png)
